![molecular formula C16H22N2O3 B2360774 N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-83-9](/img/structure/B2360774.png)

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a chemical compound . It is related to the 1,9-dioxa-4-azaspiro[5.5]undecane family of compounds . These compounds have been studied for their potential inhibitory activity against dengue virus type 2 (DENV2) .

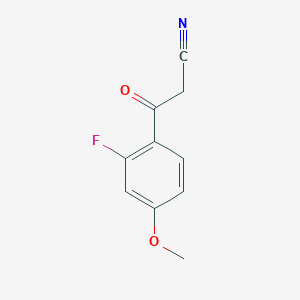

Molecular Structure Analysis

The molecular formula of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is C16H22N2O3 . Unfortunately, I could not find more detailed information about its molecular structure.Physical And Chemical Properties Analysis

The physical form of related compound 1,9-dioxa-4-azaspiro[5.5]undecane is a powder . The storage temperature is room temperature . Unfortunately, I could not find more detailed physical and chemical properties for “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide”.Applications De Recherche Scientifique

Synthesis Techniques

Prins Cascade Cyclization

A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method involves coupling aldehydes with specific sulfonamides, marking the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Microwave-Assisted Solid-Phase Synthesis

The synthesis of piperazines and diazaspirocycles, including 1,9-dioxa-4-azaspiro[5.5]undecanes, has been achieved using microwave-assisted solid-phase synthesis. This process uses primary amines and resin-bound bismesylates, highlighting the efficiency of this method (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Expedient Synthesis Route for Spiroheterocycles

An efficient, short, and enantioselective synthesis method for 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed. This technique involves a one-pot deprotection–spirocyclization process in an acidic medium, showcasing an advanced approach for synthesizing spiroheterocycles (Goubert, Canet, & Sinibaldi, 2006).

Structural and Thermodynamic Studies

Crystal Structure and Thermodynamic Properties

A study on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety was conducted. It focused on its crystal structure and thermodynamic properties, using quantum chemical computations to analyze its geometric structure and spectra, providing insights into the compound's molecular characteristics (Zeng, Wang, & Zhang, 2021).

Crystal Structures of Novel Spiro Compounds

Research on novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione was performed. X-ray single-crystal diffraction techniques were utilized, offering detailed information on the crystallography of these compounds (Zeng, Meng, Guo, Zhang, & Jian, 2010).

Biological and Pharmacological Exploration

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related to 1,9-dioxa-4-azaspiro[5.5]undecanes, were synthesized and evaluated for their antiviral activity. These compounds showed promising results against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spirothiazolidinone scaffolds in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

Asymmetric Electrochemical Lactonization

An electrocatalytic process using a modified electrode for the oxidation of diols to produce optically active lactones was developed. This technique demonstrates the potential of 1-azaspiro[5.5]undecane derivatives in asymmetric synthesis, offering a high yield and enantiopurity (Kashiwagi, Kurashima, Chiba, Anzai, Osa, & Bobbitt, 2003).

Safety And Hazards

The related compound 1,9-dioxa-4-azaspiro[5.5]undecane has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for the study of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” and related compounds could involve further exploration of their potential as therapeutics for dengue virus type 2 (DENV2) and other diseases . More research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Propriétés

IUPAC Name |

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(17-12-14-4-2-1-3-5-14)18-8-11-21-16(13-18)6-9-20-10-7-16/h1-5H,6-13H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPBZRBEBNPMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)

![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)

![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)

![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)

![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)